3-(3-oxobutyl)-1H-indole-5-carbonitrile
Overview
Description
3-(3-oxobutyl)-1H-indole-5-carbonitrile is an organic compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound features a nitrile group at the 5-position and a 3-oxobutyl substituent at the 3-position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxobutyl)-1H-indole-5-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the nitrile and 3-oxobutyl groups. The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The nitrile group can be introduced via a Sandmeyer reaction, where an aryl amine is converted to a nitrile using copper(I) cyanide. The 3-oxobutyl group can be added through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(3-oxobutyl)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring or the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the 3-oxobutyl group can yield carboxylic acids, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
3-(3-oxobutyl)-1H-indole-5-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-oxobutyl)-1H-indole-5-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The indole core can engage in π-π stacking interactions with aromatic residues in proteins, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
3-(3-oxobutyl)-1H-indole-2-carbonitrile: Similar structure but with the nitrile group at the 2-position.
3-(3-oxobutyl)-1H-indole-6-carbonitrile: Similar structure but with the nitrile group at the 6-position.
3-(3-oxobutyl)-1H-indole-7-carbonitrile: Similar structure but with the nitrile group at the 7-position.
Uniqueness
3-(3-oxobutyl)-1H-indole-5-carbonitrile is unique due to the specific positioning of the nitrile and 3-oxobutyl groups, which can influence its reactivity and interactions with other molecules. This unique arrangement can result in distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-(3-oxobutyl)-1H-indole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-9(16)2-4-11-8-15-13-5-3-10(7-14)6-12(11)13/h3,5-6,8,15H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUPSJZCNLQGNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CNC2=C1C=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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